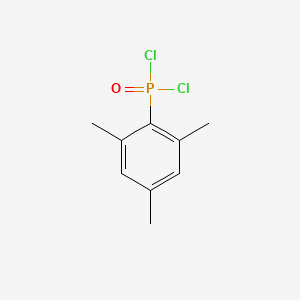
(2,4,6-Trimethylphenyl)phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trimethylphenyl)phosphonic dichloride, also known as phosphonic dichloride, (2,4,6-trimethylphenyl)-, is an organophosphorus compound with the molecular formula C9H11Cl2OP and a molecular weight of 237.06 g/mol . This compound is characterized by the presence of a phosphonic dichloride group attached to a 2,4,6-trimethylphenyl ring, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4,6-trimethylphenol with phosphorus trichloride (PCl3) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:
[ \text{2,4,6-Trimethylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form phosphonic esters.
Amines: Requires a base such as triethylamine to form phosphonic amides.
Thiols: Reacts in the presence of a base to form phosphonic thioesters.
Major Products Formed
Phosphonic Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
(2,4,6-Trimethylphenyl)phosphonic dichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2,4,6-Trimethylphenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which facilitates the substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic reactants .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: Similar structure but with a phenyl group instead of a 2,4,6-trimethylphenyl group.
Dichlorophenylphosphine oxide: Contains a dichlorophosphine oxide group attached to a phenyl ring.
Uniqueness
(2,4,6-Trimethylphenyl)phosphonic dichloride is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other phosphonic dichlorides. This structural feature can affect the compound’s solubility, stability, and overall reactivity in various chemical reactions .
Properties
CAS No. |
114070-55-2 |
|---|---|
Molecular Formula |
C9H11Cl2OP |
Molecular Weight |
237.06 g/mol |
IUPAC Name |
2-dichlorophosphoryl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11Cl2OP/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3 |
InChI Key |
LTOCGTXJKWDABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















